molecular formula C20H13ClN2O3 B4989686 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-(2-furyl)acrylamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-(2-furyl)acrylamide

Cat. No. B4989686
M. Wt: 364.8 g/mol
InChI Key: KWDSARZCPOSYHW-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-(2-furyl)acrylamide, commonly referred to as BF-168, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of BF-168 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including protein kinases. This inhibition can lead to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
BF-168 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, BF-168 has been found to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. BF-168 has also been found to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using BF-168 in lab experiments is its high potency. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using BF-168 is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on BF-168. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of BF-168 and to identify its molecular targets. Finally, there is potential for the development of new fluorescent probes based on the structure of BF-168 for the detection of other biomolecules.
Conclusion:
BF-168 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high potency, anti-inflammatory, anti-tumor, and anti-cancer properties, as well as its potential as a fluorescent probe, make it an attractive option for researchers. Further research is needed to fully understand the mechanism of action of BF-168 and to identify its molecular targets.

Synthesis Methods

BF-168 is synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-aminophenol to form 3-(4-chlorophenyl)-1,3-benzoxazol-2-amine. This intermediate is then reacted with 2-furoyl chloride to form BF-168. The final product is obtained through purification and isolation processes.

Scientific Research Applications

BF-168 has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, BF-168 has been found to have potential as a fluorescent probe for the detection of protein kinase activity.

properties

IUPAC Name

(E)-N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3/c21-16-9-7-13(22-19(24)10-8-14-4-3-11-25-14)12-15(16)20-23-17-5-1-2-6-18(17)26-20/h1-12H,(H,22,24)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDSARZCPOSYHW-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C=CC4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)/C=C/C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-(furan-2-yl)prop-2-enamide

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